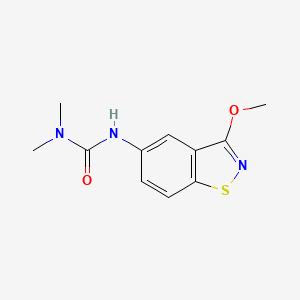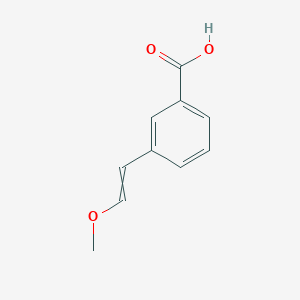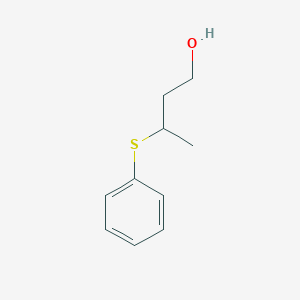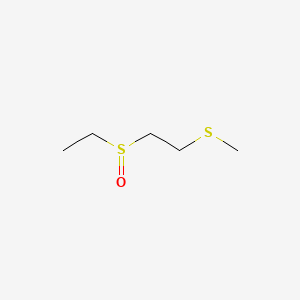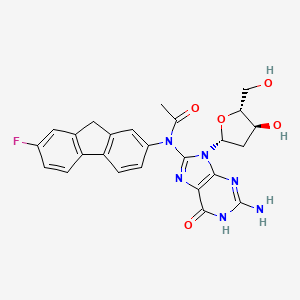
Guanosine, 8-(acetyl(7-fluoro-9h-fluoren-2-yl)amino)-2'-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- is a synthetic nucleoside analog. This compound is structurally derived from guanosine, a nucleoside component of RNA, and is modified with an acetyl group and a fluorenyl moiety. These modifications can significantly alter its chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- typically involves multiple steps. The starting material is often 2’-deoxyguanosine, which undergoes a series of chemical reactions to introduce the acetyl and fluorenyl groups. Common reagents used in these reactions include acetic anhydride for acetylation and fluorenyl-based reagents for the introduction of the fluorenyl group. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the progress of the reactions and the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds. Substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- involves its interaction with molecular targets such as nucleic acids and proteins. The fluorenyl group can intercalate into DNA, disrupting its structure and function. The acetyl group can also modify the compound’s interactions with enzymes and other proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, including the inhibition of viral replication and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
8-(Acetyl(9H-fluoren-2-yl)amino)guanosine: Similar structure but lacks the fluoro group.
N-(7-Fluoro-9H-fluoren-2-yl)acetamide: Contains the fluorenyl and acetyl groups but lacks the guanosine moiety.
[Acetyl-(7-methoxy-9H-fluoren-2-yl)amino] acetate: Similar structure but with a methoxy group instead of a fluoro group.
Uniqueness
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- is unique due to the presence of both the fluoro and acetyl groups, which can significantly alter its chemical and biological properties compared to similar compounds. These modifications can enhance its stability, binding affinity, and biological activity, making it a valuable compound for scientific research.
Propiedades
Número CAS |
97235-46-6 |
|---|---|
Fórmula molecular |
C25H23FN6O5 |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-(7-fluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C25H23FN6O5/c1-11(34)31(15-3-5-17-13(8-15)6-12-7-14(26)2-4-16(12)17)25-28-21-22(29-24(27)30-23(21)36)32(25)20-9-18(35)19(10-33)37-20/h2-5,7-8,18-20,33,35H,6,9-10H2,1H3,(H3,27,29,30,36)/t18-,19+,20+/m0/s1 |
Clave InChI |
IOTOYVLSMGKGLG-XUVXKRRUSA-N |
SMILES isomérico |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N |
SMILES canónico |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)C4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


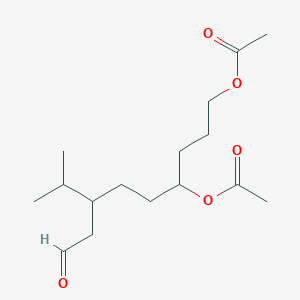
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

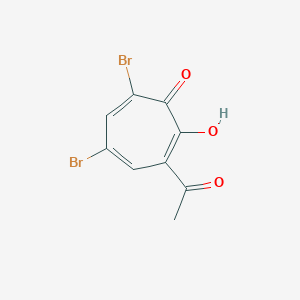
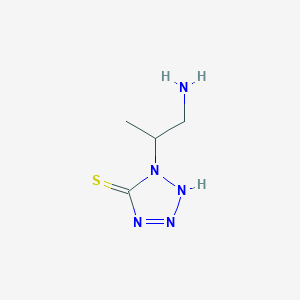


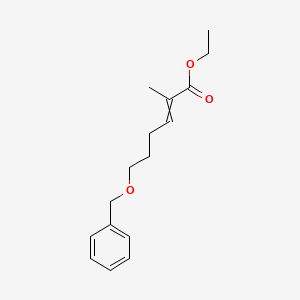
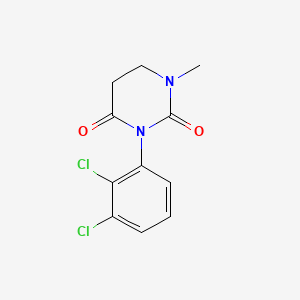
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
